6-(pyridin-4-yl)-1H-indole-2-carboxylicacid
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Overview
Description
6-(pyridin-4-yl)-1H-indole-2-carboxylic acid is a heterocyclic compound that features both an indole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyridin-4-yl)-1H-indole-2-carboxylic acid typically involves the construction of the indole ring followed by the introduction of the pyridine moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The pyridine ring can then be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative.
Industrial Production Methods
Industrial production of 6-(pyridin-4-yl)-1H-indole-2-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-(pyridin-4-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
6-(pyridin-4-yl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(pyridin-4-yl)-1H-indole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific proteins or enzymes, thereby modulating their activity. The indole and pyridine rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-(pyridin-2-yl)-1H-indole-2-carboxylic acid
- 6-(pyridin-3-yl)-1H-indole-2-carboxylic acid
- 6-(pyridin-4-yl)-1H-indole-3-carboxylic acid
Uniqueness
6-(pyridin-4-yl)-1H-indole-2-carboxylic acid is unique due to the specific positioning of the pyridine ring at the 4-position of the indole ring. This positioning can influence the compound’s electronic properties and its ability to interact with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H10N2O2 |
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Molecular Weight |
238.24 g/mol |
IUPAC Name |
6-pyridin-4-yl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)13-8-11-2-1-10(7-12(11)16-13)9-3-5-15-6-4-9/h1-8,16H,(H,17,18) |
InChI Key |
XPHGXQARNXXYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CC=NC=C3)NC(=C2)C(=O)O |
Origin of Product |
United States |
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